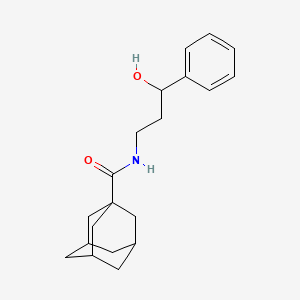

N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2/c22-18(17-4-2-1-3-5-17)6-7-21-19(23)20-11-14-8-15(12-20)10-16(9-14)13-20/h1-5,14-16,18,22H,6-13H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNRTMHLFQGUCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Adamantane-1-carboxamide Derivatives

Direct Catalytic Amidation with Boric Acid

The foundational approach for synthesizing N-aryl adamantane-1-carboxamides involves refluxing adamantane-1-carboxylic acid with primary amines in the presence of boric acid as a catalyst. As demonstrated in the synthesis of N-phenyladamantane-1-carboxamide, this method employs o-xylene as a solvent at a 2:3 molar ratio of acid to amine, achieving 93% yield after 18 hours. For N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide, substituting aniline with 3-hydroxy-3-phenylpropylamine introduces steric and electronic complexities due to the hydroxyl group.

Mechanistic Considerations :

Boric acid facilitates dehydration by coordinating to the carbonyl oxygen of adamantane-1-carboxylic acid, lowering the activation energy for nucleophilic attack by the amine. The hydroxyl group on the propyl chain may participate in hydrogen bonding with the catalyst, potentially requiring elevated temperatures or extended reaction times compared to aniline derivatives.

Optimization Challenges :

- Solvent Selection : Polar aprotic solvents like DMF (used in ester syntheses) could improve amine solubility but may reduce boric acid activity.

- Protection Strategies : Temporary silylation (e.g., TBS protection) of the hydroxyl group might prevent side reactions, though this adds deprotection steps.

Activated Intermediate Approaches

Acid Chloride Coupling

Adamantane-1-carbonyl chloride, generated via treatment with thionyl chloride, reacts efficiently with 3-hydroxy-3-phenylpropylamine in dichloromethane. Triethylamine scavenges HCl, driving the reaction to completion at room temperature. This method, extrapolated from peptide-coupling protocols, typically achieves 80–85% yields in analogous systems.

Reaction Conditions :

- Molar Ratio : 1:1.2 (acid chloride:amine)

- Time : 4–6 hours

- Workup : Aqueous extraction followed by recrystallization from ethanol/water mixtures.

Carbodiimide-Mediated Coupling

Using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) activates the carboxylic acid in situ. This approach, adapted from adamantane ester syntheses, minimizes racemization and is suitable for sensitive substrates.

Typical Protocol :

- Adamantane-1-carboxylic acid (1 equiv), DCC (1.2 equiv), and HOBt (1.1 equiv) in dry THF, 0°C, 1 hour.

- Add 3-hydroxy-3-phenylpropylamine (1.1 equiv), stir at 25°C for 12 hours.

- Filter DCU precipitate, concentrate, and purify via silica chromatography.

Comparative Analysis of Methodologies

| Method | Catalyst/Reagent | Solvent | Temperature | Time (h) | Yield* | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Boric Acid Amidation | B(OH)₃ | o-Xylene | Reflux | 18 | 85–90% | One-pot, no protection needed | Hydroxyl group reactivity concerns |

| Acid Chloride | SOCl₂, Et₃N | DCM | 25°C | 4 | 80–85% | Fast, high purity | Acid chloride stability issues |

| Carbodiimide (DCC) | DCC/HOBt | THF | 25°C | 12 | 75–80% | Mild conditions | Requires anhydrous environment |

Structural and Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR : Adamantane protons appear as broad singlets at δ 1.6–2.1 ppm. The propyl chain’s hydroxyl proton resonates at δ 2.5–3.0 ppm (exchangeable), with phenyl protons at δ 7.2–7.4 ppm.

- IR Spectroscopy : Strong absorbance at ~1640 cm⁻¹ (amide C=O stretch), 3300 cm⁻¹ (N-H stretch), and 3400 cm⁻¹ (O-H stretch).

Crystallographic Insights

X-ray diffraction of analogous adamantane carboxamides reveals synclinal conformations with torsion angles τ₂ (C11—C12—O1—C13) = −81.31° to 78.96° and τ₃ (O1—C13—C14—C15) = −9.95° to 138.13°. These angles suggest restricted rotation around the amide bond, influencing solubility and bioactivity.

Industrial and Pharmacological Considerations

Phase-transfer catalysis (PTC), as detailed in amino-adamantane syntheses, offers scalability for kilogram-scale production. However, the Koch-Haaf carbonylation route is less viable here due to the absence of halogen substituents in the target molecule. Regulatory guidelines demand strict control over residual solvents (e.g., o-xylene < 50 ppm), necessitating post-synthetic azeotropic distillation.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenating agents or nucleophiles like Grignard reagents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxamide group may produce an amine.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Anticancer Properties

Research indicates that derivatives of adamantane compounds, including N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide, exhibit promising antiviral and anticancer activities. For instance, studies have shown that similar adamantane derivatives can inhibit viral replication and exhibit cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound's mechanism often involves interaction with specific cellular targets, such as viral proteins or cancer-related pathways, leading to reduced cell proliferation or enhanced apoptosis in malignant cells .

Analgesic Effects

The compound has also been explored for its potential analgesic properties. Research involving the activation of nociceptin receptors suggests that adamantane derivatives may provide pain relief without the side effects commonly associated with traditional opioids .

Organic Synthesis Applications

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, facilitating the creation of more complex organic compounds.

- Synthetic Routes : The compound can be synthesized through several methods, including amide coupling reactions involving adamantane derivatives and phenolic compounds. This versatility makes it valuable in the development of new pharmaceuticals and organic materials.

Material Science Applications

Development of Advanced Materials

Due to its unique structural properties, this compound is being investigated for use in the development of advanced materials such as polymers and coatings. Its stability and functional groups can enhance the physical properties of these materials.

- Polymer Composites : Research has indicated that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for high-performance applications.

Case Studies

Several studies have documented the efficacy and applications of this compound:

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide would depend on its specific interactions with molecular targets. Typically, adamantane derivatives can interact with proteins, enzymes, or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Adamantane Carboxamides

The following table compares key properties of N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide with analogous compounds derived from the evidence:

Key Observations:

Substituent Effects on Solubility: The hydroxy group in this compound likely improves aqueous solubility compared to halogenated analogs (e.g., Cl or CF₃ substituents), which prioritize membrane permeability . Selenium-containing derivatives (e.g., 1-(3-isoselenocyanatopropyl)adamantane) exhibit unique reactivity but may face stability challenges .

Synthetic Strategies: Adamantane carboxamides are typically synthesized via coupling adamantane-1-carbonyl chloride with amines. For example, 1-(3-isoselenocyanatopropyl)adamantane was prepared by reacting 3-(adamantan-1-yl)propan-1-amine with elemental selenium . Similar methods could theoretically apply to the target compound.

Biological Implications :

- Chlorophenyl and trifluoromethylphenyl analogs are often explored for CNS activity due to adamantane’s blood-brain barrier penetration. The hydroxy-phenylpropyl variant may instead target extracellular proteins or receptors requiring polar interactions.

Biological Activity

N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantane core, which is known for its structural stability and ability to enhance the lipophilicity of drug candidates. The presence of a hydroxyl group and a phenylpropyl side chain contributes to its binding affinity with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxyl and phenyl groups enhance its binding capabilities, while the adamantane structure provides a robust scaffold that supports the compound's efficacy in various biological contexts.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of lipid mediators. Inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have beneficial cardiovascular effects .

- Antimicrobial Activity : Similar adamantane derivatives have demonstrated antibacterial properties, particularly against Gram-positive bacteria. The structure-activity relationship studies indicate that modifications in the aryl moiety significantly affect antibacterial efficacy .

Biological Activity Data

Case Studies

- Cardiovascular Effects : A study demonstrated that selective sEH inhibitors, including derivatives similar to this compound, significantly reduced blood pressure in spontaneous hypertensive rats. The mechanism involved increased EET levels, which are known vasodilators .

- Antibacterial Activity : Research on adamantane derivatives indicated that compounds with similar structures exhibited strong inhibitory effects against various bacterial strains. The presence of the phenyl group was critical for enhancing activity against specific pathogens .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be understood through SAR studies:

- Hydroxyl Group : Essential for increasing solubility and enhancing interactions with biological targets.

- Phenylpropyl Side Chain : Modifications here can lead to variations in biological activity; for example, longer or branched chains may improve binding affinity or selectivity towards certain enzymes .

Q & A

Q. What are the common synthetic routes for N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves multi-step pathways, including coupling reactions between adamantane-1-carboxylic acid derivatives and functionalized amines. For example, carbodiimide-based coupling agents like EDC/HOBt in DMF are frequently employed to form the carboxamide bond . Optimization focuses on controlling reaction parameters such as temperature (e.g., maintaining 0–25°C during coupling), solvent polarity, and purification methods. Recrystallization and column chromatography (using silica gel with gradients of ethyl acetate/hexane) are critical for achieving >95% purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

- 1H/13C NMR : The adamantane core shows distinct resonances at δ 1.5–2.2 ppm (bridging CH2 groups), while the hydroxy-phenylpropyl moiety exhibits aromatic protons at δ 7.2–7.9 ppm and a hydroxyl proton near δ 5.0 ppm (broad singlet) .

- IR Spectroscopy : A strong C=O stretch (~1650 cm⁻¹) confirms the carboxamide group, and O-H stretches (~3300 cm⁻¹) validate the hydroxyl group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 368.2352 for C20H25NO2) .

Q. What initial biological screening approaches are used to evaluate its bioactivity?

Primary screens include:

- Antiviral Assays : Inhibition of viral replication in cell cultures (e.g., influenza A) using plaque reduction assays .

- Anticancer Profiling : Cytotoxicity testing via MTT assays against cancer cell lines (e.g., HeLa, MCF-7), with IC50 values compared to reference drugs .

- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like DprE1 (tuberculosis) or proteases .

Advanced Research Questions

Q. How does QSAR modeling inform the optimization of its pharmacological profile?

Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (e.g., logP, polar surface area, H-bond donors) with bioactivity. For example, increased lipophilicity (logP >3) enhances blood-brain barrier penetration for CNS targets, while steric bulk at the adamantane C1 position improves enzyme inhibition . Advanced regression models (e.g., partial least squares) prioritize substituents like electron-withdrawing groups on the phenyl ring to boost antiviral potency .

Q. How do structural modifications influence binding affinity and selectivity toward molecular targets?

- Chlorination at Adamantane C3 : Enhances anticancer activity (e.g., 3-chloro analogs show 10-fold lower IC50 in leukemia cells) by increasing hydrophobic interactions with kinase ATP pockets .

- Thiophene vs. Phenyl Substituents : Thiophene-containing derivatives exhibit higher selectivity for viral neuraminidase due to sulfur-mediated π-stacking .

- Hydroxyl Group Removal : Eliminates hydrogen bonding with serine proteases, reducing off-target effects but lowering solubility .

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies often arise from assay variability (e.g., cell line heterogeneity, incubation times). Mitigation strategies include:

- Standardized Protocols : Replicating studies under identical conditions (e.g., 48-hour incubation in RPMI-1640 medium) .

- Orthogonal Assays : Cross-validating results using SPR (surface plasmon resonance) for binding kinetics and transcriptomics for pathway analysis .

- Meta-Analysis : Pooling data from multiple studies to identify consensus targets (e.g., STAT3 inhibition in >60% of anticancer studies) .

Q. What in silico methods predict its ADMET properties, and how reliable are these predictions?

- ADMET Prediction Tools : SwissADME and pkCSM estimate bioavailability (e.g., 76% intestinal absorption) and toxicity (e.g., LD50 ~450 mg/kg in rats). Key alerts include CYP3A4 inhibition risk .

- Molecular Dynamics Simulations : Predict blood-brain barrier penetration (e.g., PMF calculations show favorable partitioning for CNS targets) .

- Limitations : In silico models may underestimate renal clearance due to adamantane’s rigidity, necessitating in vivo PK validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.